![molecular formula C14H10N2O2S B12908490 1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one CAS No. 646062-68-2](/img/structure/B12908490.png)
1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is a complex organic compound that features a thiophene ring, a pyrrolo[1,2-b]pyridazine core, and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with a suitable pyrrolo[1,2-b]pyridazine derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization or other reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfone.
Pyrrolo[1,2-b]pyridazine derivatives: Compounds such as pyrrolo[1,2-b]pyridazine-5-carboxylic acid.
Uniqueness
1-(7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl)ethanone is unique due to its combined structural features, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
646062-68-2 |
|---|---|
Formule moléculaire |
C14H10N2O2S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
1-[7-(thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethanone |
InChI |
InChI=1S/C14H10N2O2S/c1-9(17)10-8-12(14(18)13-5-3-7-19-13)16-11(10)4-2-6-15-16/h2-8H,1H3 |
Clé InChI |
OQZIRFJSOPPRNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


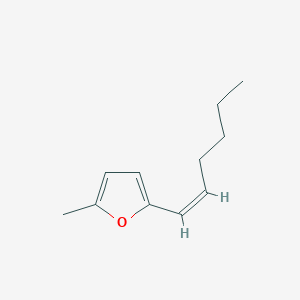
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
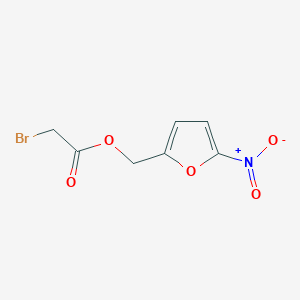

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)

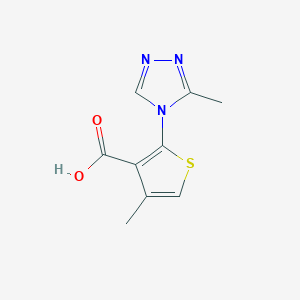
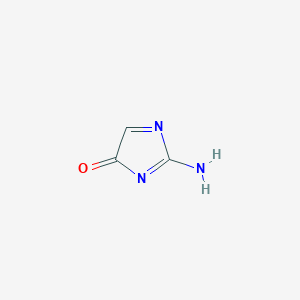

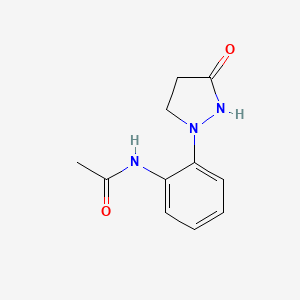
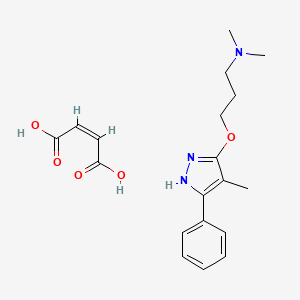

![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)
